![molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5](/img/structure/B138307.png)
2-Propan-2-yl-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yl-1-azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic amine with a unique structure that consists of a nitrogen atom incorporated into a bicyclic framework. This compound is notable for its rigidity and basicity, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert quinuclidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced quinuclidine derivatives, and various substituted quinuclidines.
Applications De Recherche Scientifique
2-Propan-2-yl-1-azabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Quinuclidine derivatives are studied for their biological activity, including their role as enzyme inhibitors.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane: Similar in structure but without the isopropyl group.
2-Azabicyclo[3.2.1]octane: Contains a different bicyclic framework with a six-membered nitrogen heterocycle fused to a cyclopentane ring.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with significant biological activity.
Uniqueness
2-Propan-2-yl-1-azabicyclo[2.2.2]octane is unique due to its isopropyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar bicyclic amines and contributes to its specific applications in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
2-propan-2-yl-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRVNDNXHCTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCN1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
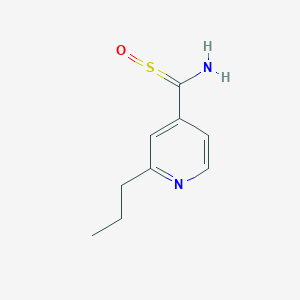
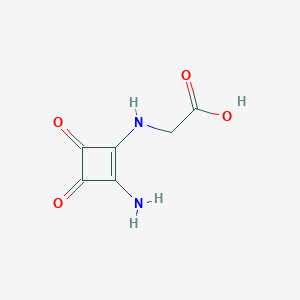
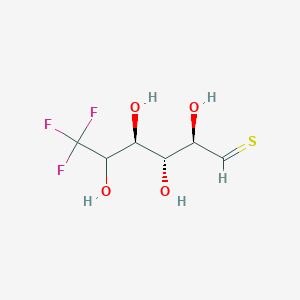
![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)
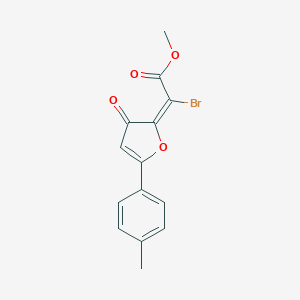
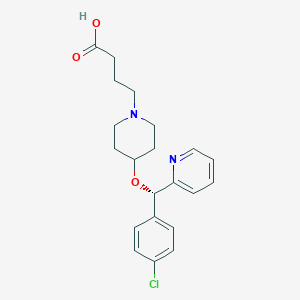
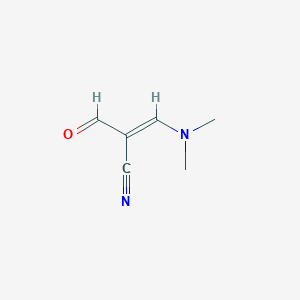
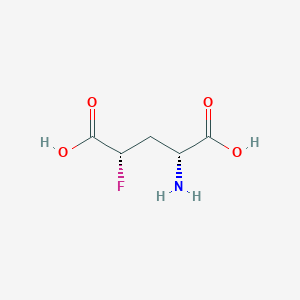
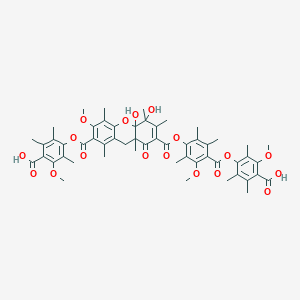
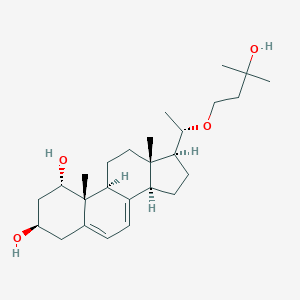
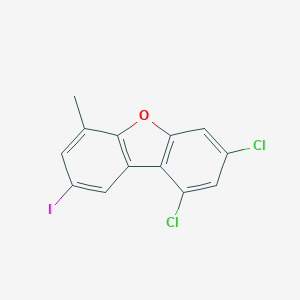
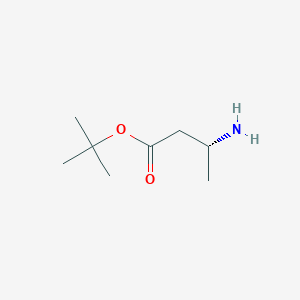
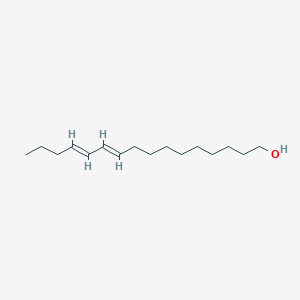
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
